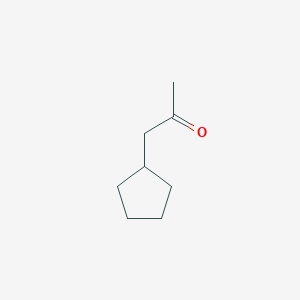

2-Propanone, 1-cyclopentyl-

説明

Contextualization within Ketone Chemistry and Cycloaliphatic Compounds

Ketones are a fundamental class of organic compounds characterized by a carbonyl (C=O) functional group bonded to two carbon atoms. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, dictates the reactivity of ketones, making the carbonyl carbon an electrophilic site susceptible to nucleophilic attack. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl group compared to the two in ketones.

The incorporation of a cycloaliphatic ring, such as the cyclopentyl group in 2-Propanone, 1-cyclopentyl-, introduces specific stereochemical and electronic effects. The five-membered ring is not planar and exists in envelope and half-chair conformations to minimize angle and torsional strain. This inherent ring strain can influence the reactivity at the adjacent carbonyl group. For instance, the strain can affect the stability of intermediates and transition states in reactions involving the ketone, distinguishing its chemical behavior from that of acyclic or other cycloaliphatic ketones.

Historical Perspective of Analogous Cyclopentyl Ketone Research

The study of cyclopentyl ketones is deeply rooted in the history of synthetic and mechanistic organic chemistry. A significant historical reaction involving cyclic ketones is the Favorskii rearrangement , a reaction of α-halo ketones with a base to yield carboxylic acid derivatives, often with ring contraction. This reaction, named after Alexei Yevgrafovich Favorskii, became a key method for synthesizing strained cyclic systems. The mechanism, involving a cyclopropanone (B1606653) intermediate, has been a subject of extensive mechanistic investigation and has been applied to various cyclic ketones, providing a foundational understanding of the reactivity of halogenated cycloaliphatic ketones.

In the latter half of the 20th century and into the 21st, research on cyclopentyl ketones has increasingly focused on asymmetric synthesis, aiming to create chiral molecules with high enantioselectivity. The cyclopentenone unit, a derivative of cyclopentanone (B42830), has been recognized as a powerful synthon for the synthesis of bioactive molecules. acs.org This has led to the development of numerous methods for the asymmetric synthesis of chiral cyclopentenones and related structures, including: acs.org

Pauson-Khand reaction: A formal [2+2+1] cycloaddition to form cyclopentenones.

Nazarov cyclization: An acid-catalyzed electrocyclic reaction of divinyl ketones to produce cyclopentenones. acs.org

Organocatalyzed reactions: The use of small organic molecules to catalyze enantioselective transformations, which has been successfully applied to the synthesis of functionalized cyclopentanes. nih.govresearchgate.netresearchgate.net

More recently, iridium-catalyzed asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones has been developed to produce chiral 2-substituted cyclopentyl aryl ketones, which are important structural motifs in pharmaceuticals. acs.org These historical and ongoing developments in the synthesis and manipulation of analogous cyclopentyl ketones provide the essential context for understanding the potential applications and research directions for 2-Propanone, 1-cyclopentyl-.

Significance and Research Trajectories of 2-Propanone, 1-cyclopentyl-

The significance of 2-Propanone, 1-cyclopentyl- in modern organic chemistry stems from its utility as a model compound for studying reaction mechanisms and as a building block in the synthesis of more complex molecules.

Role as a Model Compound in Mechanistic Studies

The structure of 2-Propanone, 1-cyclopentyl- makes it an excellent substrate for investigating the photochemical behavior of ketones, particularly Norrish type I and type II reactions . These reactions involve the cleavage of bonds adjacent to the carbonyl group upon absorption of light.

Norrish Type I reaction: Involves the homolytic cleavage of the α-carbon-carbon bond, forming two radical intermediates.

Norrish Type II reaction: Involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, leading to a 1,4-biradical.

Studies on cyclic ketones like cyclopentanone have shown that ring strain significantly influences the competition between these photochemical pathways. The barrier to α-C-C bond cleavage in the excited state is affected by the ring size. The presence of the cyclopentyl group in 2-Propanone, 1-cyclopentyl- allows for the study of how this specific cycloaliphatic substituent directs the course of these photochemical reactions, providing insights into the fundamental principles of photochemistry. The photolysis of cyclopentanone itself has been a subject of study to understand its fluorescence efficiency and its relation to photolytic pathways. researchgate.net

Emerging Areas of Investigation

The contemporary research interest in 2-Propanone, 1-cyclopentyl- and related structures is focused on their application in catalysis and as intermediates in the synthesis of fine chemicals and pharmaceuticals.

One emerging area is the use of related cyclopentyl ketones in the synthesis of complex molecular architectures. For example, the development of multicatalytic cascade reactions to form densely functionalized cyclopentanones with high enantioselectivity highlights the importance of this structural motif. nih.gov Furthermore, cyclopentyl ketones serve as precursors for various valuable chemicals. For instance, cyclopentylamine, which can be derived from cyclopentanone, is a key intermediate in the production of pharmaceuticals and agrochemicals.

The compound and its derivatives are also explored as intermediates in the synthesis of bioactive compounds. Notably, a related compound, 2-chlorophenyl cyclopentyl ketone, is a known precursor in the synthesis of ketamine. nih.gov While this specific application falls outside the scope of typical laboratory research, it underscores the utility of the cyclopentyl ketone framework in accessing complex molecular structures. The development of novel synthetic routes to such precursors continues to be an active area of research. nih.gov

The versatility of the cyclopentyl ketone structure ensures its continued relevance in the exploration of new synthetic methodologies and the creation of novel functional molecules.

Chemical Data

| Property | Value | Source |

| IUPAC Name | 1-cyclopentylpropan-2-one | nih.gov |

| Molecular Formula | C₈H₁₄O | nih.govnist.gov |

| Molecular Weight | 126.20 g/mol | nih.gov |

| CAS Number | 1122-98-1 | nih.govnist.gov |

| Appearance | Liquid | |

| Boiling Point | 176-178 °C | |

| Density | 0.902 g/cm³ |

Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR | ||

| ¹³C NMR | ||

| Mass Spectrum | nist.gov | |

| IR Spectrum |

Structure

3D Structure

特性

IUPAC Name |

1-cyclopentylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7(9)6-8-4-2-3-5-8/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJCNNFQNIAISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149958 | |

| Record name | 2-Propanone, 1-cyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-98-1 | |

| Record name | 2-Propanone, 1-cyclopentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1-cyclopentyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1-cyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopentylpropan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Propanone, 1 Cyclopentyl

Established Synthetic Routes and Mechanistic Considerations

Grignard Reagent Approaches and Stereochemical Control

A cornerstone of organic synthesis, the Grignard reaction provides a reliable method for the formation of carbon-carbon bonds. organic-chemistry.orgleah4sci.com This approach is central to the synthesis of 2-Propanone, 1-cyclopentyl- and related structures.

The most direct synthesis of 2-Propanone, 1-cyclopentyl- involves the reaction of cyclopentylmagnesium bromide, a Grignard reagent, with acetone (B3395972). ontosight.aibartleby.com In this nucleophilic addition reaction, the partially negative carbon of the cyclopentyl group attacks the electrophilic carbonyl carbon of acetone. quora.com The resulting alkoxide intermediate is then protonated during an acidic workup to yield the tertiary alcohol, 1-cyclopentyl-2-methyl-2-propanol. Subsequent oxidation of this tertiary alcohol would be required to yield the desired ketone, 2-Propanone, 1-cyclopentyl-. However, direct synthesis from a Grignard reagent and a suitable acyl derivative is often more efficient.

It is important to note that while the Grignard reaction with acetone itself leads to a tertiary alcohol, the reaction of a Grignard reagent with a nitrile, followed by hydrolysis, can yield a ketone. pearson.com For instance, the reaction of cyclopentylmagnesium bromide with acetonitrile (B52724) would, after hydrolysis, produce 2-Propanone, 1-cyclopentyl-.

| Reactants | Intermediate | Product | Reference |

| Cyclopentylmagnesium Bromide, Acetone | Magnesium Alkoxide | 1-Cyclopentyl-2-methyl-2-propanol | bartleby.com |

| Cyclopentylmagnesium Bromide, Acetonitrile | Imine | 2-Propanone, 1-cyclopentyl- | pearson.com |

To directly synthesize 2-Propanone, 1-cyclopentyl- using a Grignard reagent, alternative carbonyl precursors to acetone are necessary. The reaction of an acyl chloride, such as acetyl chloride, with cyclopentylmagnesium bromide can be employed. However, careful control of reaction conditions is crucial to prevent the addition of a second equivalent of the Grignard reagent to the initially formed ketone, which would lead to a tertiary alcohol. organic-chemistry.org Esters can also serve as precursors, but they too are susceptible to double addition of the Grignard reagent. bartleby.com

Cyclization Reactions of Appropriate Precursors

Intramolecular cyclization reactions offer an alternative and powerful strategy for constructing the cyclopentyl ring system of precursors to 2-Propanone, 1-cyclopentyl-. ontosight.ai For instance, the Dieckmann condensation, an intramolecular Claisen condensation of a diester, can be used to form a β-keto ester with a five-membered ring. Subsequent alkylation and decarboxylation can then lead to the desired ketone.

Another relevant cyclization is the Nazarov cyclization, which involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone. organic-chemistry.orgresearchgate.net While not a direct synthesis of 2-Propanone, 1-cyclopentyl-, this method is fundamental for creating substituted cyclopentenones, which can be precursors. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is another powerful tool for constructing cyclopentenones. thieme-connect.com

Selective Hydroboration Techniques in Precursor Synthesis

Hydroboration is a versatile reaction in organic synthesis that involves the addition of a boron-hydrogen bond across a double or triple bond. wikipedia.orgmasterorganicchemistry.com This technique is particularly useful for the anti-Markovnikov hydration of alkenes, providing access to alcohols that can be oxidized to ketones. youtube.com

In the context of synthesizing precursors for 2-Propanone, 1-cyclopentyl-, selective hydroboration can be employed to introduce functionality to a cyclopentene (B43876) ring. For example, the hydroboration of cyclopentene with a borane (B79455) reagent like borane dimethyl sulfide (B99878) (BMS), followed by oxidation, yields cyclopentanol (B49286). wikipedia.org This cyclopentanol can then be oxidized to cyclopentanone (B42830), a potential starting material for further elaboration to 2-Propanone, 1-cyclopentyl-.

Furthermore, the use of sterically hindered boranes, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), allows for the selective hydroboration of less substituted double bonds in more complex molecules, offering a high degree of regioselectivity. wikipedia.orgmasterorganicchemistry.com This is particularly relevant when synthesizing more complex precursors where multiple reactive sites are present. The stereochemistry of the hydroboration reaction is syn, meaning the hydrogen and boron atoms add to the same face of the double bond, which can be crucial for controlling the stereochemistry of the final product. masterorganicchemistry.comnih.gov

| Technique | Application in Precursor Synthesis | Key Features | References |

| Hydroboration-Oxidation | Conversion of cyclopentene to cyclopentanol | Anti-Markovnikov addition, Syn-stereochemistry | wikipedia.orgmasterorganicchemistry.comyoutube.com |

| Use of Hindered Boranes | Selective hydroboration of less substituted alkenes | High regioselectivity | wikipedia.orgmasterorganicchemistry.com |

Novel and Green Synthesis Strategies

In recent years, the development of more environmentally friendly and efficient synthetic methods has become a major focus in chemical research. For the synthesis of cyclopentyl ketones and related structures, several novel and "green" strategies have emerged.

One approach involves the use of solid acid or base catalysts to promote condensation reactions. For example, the aldol (B89426) condensation of cyclopentanone with other carbonyl compounds, a key step in building larger molecules, has been studied using various solid catalysts. researchgate.net

Another area of development is the use of chemo- and diastereo-selective cycloaddition reactions. For instance, (3+2) cycloaddition reactions of activated cyclopropanes with enamides, promoted by simple and inexpensive catalysts like NaOH, have been developed for the synthesis of spirocyclopentane derivatives. frontiersin.org While not a direct synthesis of 2-Propanone, 1-cyclopentyl-, these methods highlight the trend towards using milder and more sustainable catalytic systems.

The development of one-pot multicomponent reactions also represents a significant advance in green chemistry. These reactions allow for the synthesis of complex molecules from simple starting materials in a single step, reducing waste and improving efficiency. researchgate.net While specific applications for the direct synthesis of 2-Propanone, 1-cyclopentyl- via these methods are still emerging, they represent a promising future direction for the synthesis of this and other valuable ketones.

Catalytic Approaches and Reaction Optimization

The synthesis of 1-cyclopentyl-2-propanone often involves catalytic methods to improve reaction rates and selectivity. A key strategy is the α-alkylation of ketones, which can be achieved through various catalytic systems. One such advanced method is hydrogen borrowing (HB) catalysis, a sustainable process where an alcohol is temporarily oxidized in situ by a metal catalyst to form an aldehyde. acs.org This aldehyde then reacts with a ketone, like acetone, via an aldol condensation, followed by reduction of the resulting enone by the metal-hydride species to yield the alkylated ketone. acs.org

Reaction optimization is crucial for maximizing the yield and purity of the final product. Parameters such as catalyst type, solvent, temperature, and reaction time are meticulously adjusted. For instance, in rhodium-catalyzed processes for related cyclizations, the choice of the specific rhodium catalyst, such as Rh₂(esp)₂, and the reaction temperature can dramatically affect the yield and regioselectivity. nih.govacs.org Optimization studies often employ a Design of Experiments (DOE) approach to systematically evaluate the impact of multiple variables, ensuring a robust and efficient process. mdpi.com

Table 1: Comparison of Catalytic Systems for Ketone Alkylation and Cyclization This table is illustrative, based on general principles of related catalytic reactions, as specific data for 1-cyclopentyl-2-propanone may vary.

| Catalytic System | Typical Substrates | Key Optimization Parameters | Advantages | Reference |

|---|---|---|---|---|

| Hydrogen Borrowing (e.g., Iridium or Ruthenium complexes) | Ketones and alcohols | Catalyst loading, temperature, base | High atom economy, sustainable | acs.org |

| Rhodium Carbynoid | Alkynes and diazo compounds | Rh catalyst type (e.g., Rh₂(esp)₂), temperature, solvent | High efficiency and regioselectivity for cyclopropenation | nih.govacs.org |

| NaOH-Promoted (3+2) Cycloaddition | Donor-Acceptor cyclopropanes and enamides | Base concentration, solvent (e.g., DCE, THF), temperature | Green, economical, high diastereoselectivity | frontiersin.org |

Flow Chemistry and Continuous Processing for Scalable Production

For large-scale industrial production, batch processing can be limited by safety concerns, especially with highly exothermic reactions, and by inconsistencies between batches. dottikon.com Flow chemistry, or continuous processing, offers a powerful solution by performing reactions in a continuously flowing stream through a reactor. researchgate.net This technology provides superior control over reaction parameters like temperature and residence time, leading to improved selectivity, safety, and scalability. dottikon.comuc.pt

The synthesis of ketones and their derivatives has been successfully adapted to continuous flow systems. unica.itrsc.org A typical setup involves pumping the reactants through microreactors or packed-bed reactors where the catalytic reaction occurs. dottikon.com This approach is particularly advantageous for hazardous reactions, as the small reactor volume minimizes the amount of reactive material present at any given time. dottikon.com The integration of in-line purification and analysis tools can create a fully automated and highly efficient manufacturing process, significantly increasing spacetime yield compared to batch methods. mdpi.comnih.gov For instance, a continuous process for aryl sulfonyl chlorides, involving multiple continuous stirred-tank reactors (CSTRs), demonstrated a near doubling of spacetime yield over optimized batch procedures. mdpi.com

Biocatalytic Synthesis and Enzymatic Transformations

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. nih.gov This approach is particularly valuable for creating chiral molecules with high enantiomeric purity under mild reaction conditions. Engineered enzymes, such as myoglobin-based catalysts or promiscuous tautomerases, can be designed to catalyze reactions not found in nature, like asymmetric cyclopropanations. nih.govnih.gov

In the context of 1-cyclopentyl-2-propanone synthesis, an enzymatic approach could involve the stereoselective reduction of a corresponding unsaturated ketone or the asymmetric coupling of precursors. For example, engineered enzymes have been used for the biocatalytic synthesis of cyclopropanes with excellent stereochemical control (up to 99:1 d.r. and 99% e.e.). nih.govnih.gov While specific enzymes for 1-cyclopentyl-2-propanone are not widely documented, the principles of enzyme engineering and promiscuous activity suggest that a biocatalytic route is feasible. This method offers a green and powerful alternative to traditional chemocatalysis for producing chiral analogues. nih.gov

Stereoselective Synthesis of 2-Propanone, 1-cyclopentyl- and its Chiral Analogues

The creation of specific stereoisomers of 1-cyclopentyl-2-propanone is critical when it is used as an intermediate for pharmaceuticals or other biologically active molecules. wikipedia.org Stereoselective synthesis aims to control the 3D arrangement of atoms, producing a single desired enantiomer or diastereomer.

Enantioselective and Diastereoselective Synthetic Pathways

Enantioselective synthesis of chiral ketones and their derivatives can be achieved through several strategies. One method involves the asymmetric cyclopropanation of alkenes, which has been accomplished with high enantioselectivity using chiral catalysts. nih.gov For example, catalytic asymmetric Michael-initiated ring-closure reactions can produce chiral cyclopropyl (B3062369) derivatives in high yields and excellent diastereoselectivities. nih.gov

Another approach is the diastereoselective cyclopropanation directed by a chiral group already present in the substrate. unl.pt For instance, the cyclopropanation of a macrocyclic allylic alcohol can proceed with complete diastereocontrol due to the directing effect of the hydroxyl group. unl.pt These methods allow for the precise construction of stereocenters, which is essential for synthesizing complex target molecules.

Chiral Auxiliary and Organocatalysis Applications

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgwordpress.com After the desired chiral center is created, the auxiliary is removed and can often be recycled. wordpress.com Evans oxazolidinones are a classic example, used to control the facial selectivity of enolate additions in aldol and alkylation reactions. blogspot.comresearchgate.net For ketone alkylation, auxiliaries like Enders' (S)-(-)-1-amino-2-methoxymethylpyrrolidine (SAMP) can be employed to create chiral ketones. blogspot.com

Asymmetric organocatalysis, which uses small, metal-free organic molecules as catalysts, has become a major pillar of asymmetric synthesis. nih.govrsc.org These catalysts, such as chiral amines, thioureas, or phosphoric acids, operate by forming transient covalent (e.g., iminium or enamine) or non-covalent (e.g., hydrogen bonding) interactions with the substrate. nih.govresearchgate.net This strategy has been applied to the synthesis of various bioactive compounds, including antidepressants and receptor antagonists. nih.govmdpi.com For example, bifunctional thiourea (B124793) catalysts have been used in the intramolecular reaction of a nitronate with conjugated ketones to generate cis-functionalized γ-nitroketones with good selectivity. researchgate.net

Table 2: Key Strategies in Stereoselective Synthesis

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Chiral Auxiliary | A recoverable chiral group temporarily attached to the substrate to direct stereoselectivity. | Evans Oxazolidinones for asymmetric alkylation. | wikipedia.orgblogspot.comresearchgate.net |

| Organocatalysis | Use of small, chiral organic molecules to catalyze an enantioselective reaction. | Prolinol-derived catalysts for α-functionalization of ketones. | nih.govrsc.org |

| Directed Cyclopropanation | An existing functional group (e.g., hydroxyl) on the substrate directs the approach of the reagent. | Hydroxyl-directed cyclopropanation of allylic alcohols. | unl.pt |

Synthesis of Labeled 2-Propanone, 1-cyclopentyl- for Mechanistic Elucidation

To understand the precise step-by-step pathway of a chemical reaction (the mechanism), chemists often use isotopic labeling. This involves replacing one or more atoms in a reactant with one of its isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H) or carbon-12 (¹²C) with carbon-13 (¹³C). Since the isotope's position can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, its fate reveals how bonds are formed and broken during the reaction.

For the synthesis of 1-cyclopentyl-2-propanone, labeled precursors could be used to clarify mechanistic details of the key bond-forming step. For example, in a Grignard-type synthesis involving the reaction of cyclopentylmagnesium bromide with acetone, using ¹³C-labeled acetone would help confirm the origin of the carbonyl carbon in the final product. ontosight.ai Similarly, in a hydrogen borrowing catalysis pathway, using a deuterated alcohol would allow chemists to trace the path of the hydride transfer, confirming the proposed catalytic cycle. acs.org While specific studies on the labeled synthesis of 1-cyclopentyl-2-propanone are not prevalent, the established principles of isotopic labeling are readily applicable to investigate its formation mechanisms.

Chemical Reactivity and Transformation Mechanisms of 2 Propanone, 1 Cyclopentyl

Nucleophilic Addition Reactions of the Carbonyl Group

The polarized carbon-oxygen double bond of the ketone functional group in 2-Propanone, 1-cyclopentyl- is susceptible to attack by nucleophiles. This fundamental reactivity underpins several key reaction classes.

Aldol (B89426) Condensation Pathways

Aldol condensations are crucial carbon-carbon bond-forming reactions. libretexts.org In these reactions, an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to yield a conjugated enone. libretexts.org 2-Propanone, 1-cyclopentyl- can undergo both self-condensation and crossed-aldol condensations.

In a self-condensation reaction , two molecules of 2-Propanone, 1-cyclopentyl- react with each other. wikipedia.org One molecule, upon deprotonation by a base, forms an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of 2-Propanone, 1-cyclopentyl-. The initial product is a β-hydroxy ketone, which can subsequently eliminate a molecule of water to form an α,β-unsaturated ketone.

Crossed-aldol condensations involve the reaction of 2-Propanone, 1-cyclopentyl- with a different carbonyl compound. brainly.com For instance, in a reaction with 2,2-dimethylpropanal in the presence of sodium hydroxide, the enolate of 2-Propanone, 1-cyclopentyl- attacks the aldehyde. brainly.comchegg.com This leads to the formation of a β-hydroxy aldehyde which can then dehydrate. brainly.com To minimize the unwanted self-condensation of 2-Propanone, 1-cyclopentyl-, specific reaction conditions can be employed, such as using a more reactive aldehyde that cannot enolize itself. wikipedia.org

| Reactant 1 | Reactant 2 | Base | Key Feature |

| 2-Propanone, 1-cyclopentyl- | 2-Propanone, 1-cyclopentyl- | Base (e.g., NaOH) | Self-condensation wikipedia.org |

| 2-Propanone, 1-cyclopentyl- | 2,2-dimethylpropanal | Sodium Hydroxide | Crossed-aldol condensation brainly.comchegg.com |

Wittig Reactions and Olefination Strategies

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. masterorganicchemistry.comlibretexts.org This reaction utilizes a phosphorus ylide, also known as a phosphorane, which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.comudel.edu

The reaction of 2-Propanone, 1-cyclopentyl- with a phosphorus ylide proceeds through the nucleophilic attack of the ylide's carbanion on the ketone's carbonyl carbon. libretexts.org This initially forms a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. libretexts.org This ring subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct, such as triphenylphosphine (B44618) oxide. masterorganicchemistry.com The key advantage of the Wittig reaction is that it forms the double bond at a specific, predetermined location. libretexts.org Computational studies on cyclic ketones, like cyclopentanone (B42830), have investigated the transition states and intermediates involved in the Wittig reaction, providing insights into the reaction mechanism. nih.gov

| Reactants | Key Reagent | Product Type |

| 2-Propanone, 1-cyclopentyl- & Aldehyde/Ketone | Phosphorus Ylide | Alkene masterorganicchemistry.comlibretexts.org |

Reductive Amination and Amine Derivatization

Reductive amination is a versatile method for synthesizing amines from ketones or aldehydes. libretexts.orgorganicchemistrytutor.com This one-pot reaction involves the initial formation of an imine or enamine, which is then reduced to the corresponding amine. youtube.comyoutube.com

When 2-Propanone, 1-cyclopentyl- is treated with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent, it can be converted into a primary, secondary, or tertiary amine, respectively. libretexts.orgyoutube.com The reaction proceeds through the nucleophilic addition of the amine to the carbonyl group, forming an imine intermediate. libretexts.org This imine is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or hydrogen gas with a metal catalyst (e.g., Nickel). libretexts.orglibretexts.org This method is widely used in both laboratory and industrial settings for the synthesis of a diverse range of amines. libretexts.org

| Carbonyl Compound | Amine Source | Reducing Agent | Product |

| 2-Propanone, 1-cyclopentyl- | Ammonia | NaBH₄, H₂/Ni | Primary Amine libretexts.orglibretexts.org |

| 2-Propanone, 1-cyclopentyl- | Primary Amine | NaBH₄, H₂/Ni | Secondary Amine libretexts.orglibretexts.org |

| 2-Propanone, 1-cyclopentyl- | Secondary Amine | NaBH₄, H₂/Ni | Tertiary Amine libretexts.orglibretexts.org |

α-Functionalization and Enolate Chemistry

The hydrogens on the carbon atoms adjacent to the carbonyl group (α-hydrogens) in 2-Propanone, 1-cyclopentyl- are acidic and can be removed by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and is central to a variety of α-functionalization reactions.

Halogenation and Alkylation Reactions

α-Halogenation can occur under both acidic and basic conditions. libretexts.orgyoutube.com In an acidic medium, the ketone tautomerizes to its enol form, which then acts as a nucleophile and attacks the halogen (e.g., Br₂). libretexts.orgyoutube.com In basic conditions, an enolate is formed, which then reacts with the halogen. libretexts.orgyoutube.com If a monohalogenated product is desired, acidic conditions are generally preferred, as basic conditions can lead to multiple halogenations. libretexts.org

α-Alkylation involves the reaction of the enolate of 2-Propanone, 1-cyclopentyl- with an alkyl halide in an SN2 reaction. libretexts.orglibretexts.org This reaction forms a new carbon-carbon bond at the α-position. libretexts.orgyoutube.com To ensure complete formation of the enolate and prevent side reactions, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used, typically at low temperatures. youtube.comyoutube.com The choice of alkyl halide is generally limited to primary and some secondary halides to avoid competing elimination reactions. libretexts.org

| Reaction | Reagents | Key Intermediate |

| α-Halogenation (Acidic) | Halogen (Cl₂, Br₂, I₂), Acid | Enol libretexts.org |

| α-Halogenation (Basic) | Halogen (Cl₂, Br₂, I₂), Base | Enolate libretexts.org |

| α-Alkylation | Alkyl Halide, Strong Base (e.g., LDA) | Enolate libretexts.orgyoutube.com |

Peracid-Promoted Baeyer-Villiger Oxidation and Rearrangements

The Baeyer-Villiger oxidation is a reaction that converts a ketone into an ester by treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alkyl groups. youtube.comyoutube.com

In the case of an unsymmetrical ketone like 2-Propanone, 1-cyclopentyl-, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent groups. The group that is better able to stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl (including cyclohexyl) > phenyl > primary alkyl > methyl. organic-chemistry.org Therefore, in the Baeyer-Villiger oxidation of 2-Propanone, 1-cyclopentyl-, the cyclopentyl group (a secondary alkyl group) would be expected to migrate in preference to the methyl group. This rearrangement leads to the formation of cyclopentyl acetate (B1210297). The reaction proceeds through a Criegee intermediate, and the migration step is concerted. wikipedia.org

| Ketone | Oxidant | Product | Migrating Group |

| 2-Propanone, 1-cyclopentyl- | Peroxyacid (e.g., m-CPBA) | Cyclopentyl acetate | Cyclopentyl group organic-chemistry.org |

Derivatization via Enolate Anions

The presence of α-hydrogens on the carbon atoms adjacent to the carbonyl group imparts acidity, allowing for the formation of a nucleophilic enolate anion upon treatment with a suitable base. This enolate is a key intermediate for a variety of carbon-carbon bond-forming reactions, enabling the introduction of diverse functional groups at the α-position.

The regioselectivity of enolate formation is a critical aspect. Deprotonation can occur at either the methyl group (C1) or the methylene (B1212753) group of the cyclopentyl ring (Cα'). The use of a sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures typically favors the formation of the kinetic enolate by abstracting a proton from the less sterically encumbered methyl group. Conversely, thermodynamically controlled conditions, often employing a less hindered base like sodium ethoxide at room temperature, can lead to a higher proportion of the more substituted, thermodynamically more stable enolate.

Once formed, the enolate of 2-Propanone, 1-cyclopentyl- can react with a wide array of electrophiles. Common transformations include alkylation with alkyl halides and acylation with acyl chlorides or anhydrides. These reactions provide a powerful means to extend the carbon framework and introduce new functional handles.

Table 1: Derivatization of 2-Propanone, 1-cyclopentyl- via Enolate Anions

| Electrophile | Base/Solvent/Temperature | Product | Yield (%) |

| Methyl Iodide | LDA / THF / -78 °C | 3-Cyclopentyl-2-butanone | Data not available |

| Benzyl Bromide | NaH / DMF / RT | 1-Cyclopentyl-3-phenyl-2-propanone | Data not available |

| Acetyl Chloride | LDA / THF / -78 °C | 4-Cyclopentyl-2,4-butanedione | Data not available |

Cyclopentyl Ring Modifications and Rearrangements

Ring Expansion and Contraction Reactions

Ring expansion of the cyclopentyl group to a cyclohexyl ring can be achieved through various methods, a common one being the Tiffeneau-Demjanov rearrangement. This typically involves the conversion of the ketone to a cyanohydrin, followed by reduction to a β-amino alcohol and subsequent diazotization. The resulting unstable diazonium species can rearrange with concomitant ring expansion.

Conversely, ring contraction of a six-membered ring to a five-membered ring is famously achieved through the Favorskii rearrangement. wikipedia.orgddugu.ac.inslideshare.netchemistry-reaction.com While not a direct modification of the starting material, if one were to synthesize an α-halo derivative of a cyclohexyl methyl ketone, a Favorskii rearrangement could, in principle, lead to a derivative of cyclopentylacetic acid. For 2-Propanone, 1-cyclopentyl- itself, the analogous reaction would involve α-halogenation of the cyclopentyl ring followed by base-induced rearrangement. However, specific literature detailing this transformation for this particular substrate is scarce.

Halogenation and Substitution on the Cyclopentyl Moiety

Direct halogenation of the cyclopentyl ring can be challenging due to the reactivity of the enolizable protons on the propanone side chain. However, under specific conditions, such as free-radical halogenation, substitution on the cyclopentyl ring can be achieved. More commonly, functionalization of the cyclopentyl ring would be carried out prior to its attachment to the propanone moiety.

Advanced Oxidation and Reduction Protocols

The carbonyl group of 2-Propanone, 1-cyclopentyl- is susceptible to both oxidation and reduction, providing access to a range of valuable derivatives.

Advanced oxidation protocols, such as the Baeyer-Villiger oxidation, can be employed to convert the ketone into an ester. organic-chemistry.orgwikipedia.orgsigmaaldrich.comyoutube.compurechemistry.orglibretexts.org This reaction typically utilizes peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The migratory aptitude of the adjacent carbon groups determines the regiochemical outcome. In the case of 2-Propanone, 1-cyclopentyl-, the cyclopentyl group has a higher migratory aptitude than the methyl group, leading to the formation of cyclopentyl acetate as the major product.

The reduction of the ketone can be achieved through various methods. Standard reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding secondary alcohol, 1-cyclopentyl-2-propanol. Catalytic hydrogenation over metal catalysts such as platinum, palladium, or nickel also effectively reduces the carbonyl group. nih.govacs.org The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction.

Table 2: Advanced Oxidation and Reduction of 2-Propanone, 1-cyclopentyl-

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

| Baeyer-Villiger Oxidation | m-CPBA / CH₂Cl₂ / RT | Cyclopentyl acetate | Data not available |

| Reduction | NaBH₄ / Methanol / 0 °C | 1-Cyclopentyl-2-propanol | Data not available |

| Catalytic Hydrogenation | H₂, Pd/C / Ethanol / RT | 1-Cyclopentyl-2-propanol | Data not available |

Note: Specific yields for these reactions on 2-Propanone, 1-cyclopentyl- are not widely reported and are based on general expectations for similar ketones.

Cascade and Multicomponent Reactions Involving 2-Propanone, 1-cyclopentyl-

The reactivity of 2-Propanone, 1-cyclopentyl- makes it a potential candidate for cascade and multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures in a single synthetic operation.

A plausible cascade reaction could be initiated by the formation of the enolate of 2-Propanone, 1-cyclopentyl-, which could then participate in a Michael addition to an α,β-unsaturated carbonyl compound. The resulting intermediate could then undergo an intramolecular aldol condensation, leading to the formation of a new ring system.

In the realm of MCRs, 2-Propanone, 1-cyclopentyl- could serve as the ketone component in reactions such as the Passerini or Ugi reactions. baranlab.orgorganic-chemistry.orgyoutube.com For instance, in a Passerini three-component reaction, the ketone would react with a carboxylic acid and an isocyanide to form an α-acyloxy amide. Similarly, in a four-component Ugi reaction, an amine would also be involved, leading to a bis-amide product. While theoretically feasible, specific documented examples of 2-Propanone, 1-cyclopentyl- participating in these named MCRs are not prevalent in the literature.

Spectroscopic Characterization and Advanced Analytical Techniques

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the identification and analysis of 1-cyclopentyl-2-propanone. In GC-MS analysis, the compound is first separated from a mixture based on its volatility and interaction with the chromatographic column. Subsequently, it is ionized, and the resulting fragments are detected by their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

The NIST Mass Spectrometry Data Center provides mass spectral data for 1-cyclopentyl-2-propanone, which is essential for its identification in various samples. nih.govnist.gov The retention time in a gas chromatograph is a key parameter; for instance, in one study, 1-cyclopentyl-2-propanone was identified with a retention time of 8.480 minutes. nih.gov Another study reported its identification in a complex mixture, highlighting the utility of GC-MS in analyzing volatile components. ijournals.cn The Kovats retention index, a more standardized measure, is reported as 1075 on a standard non-polar column, providing a valuable reference for its identification. nih.gov

The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure. For 1-cyclopentyl-2-propanone, the electron ionization (EI) mass spectrum shows a series of peaks corresponding to the fragmentation of the parent molecule. While a detailed fragmentation analysis is highly specific, typical fragmentation for ketones involves alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. These fragmentation patterns are crucial for distinguishing it from its isomers and other compounds.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O | nih.govnist.gov |

| Molecular Weight | 126.20 g/mol | nih.gov |

| CAS Registry Number | 1122-98-1 | nist.gov |

| Kovats Retention Index (non-polar column) | 1075 | nih.gov |

| Example Retention Time | 8.480 min | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. libretexts.org For 1-cyclopentyl-2-propanone, the IR spectrum is characterized by specific absorption bands that correspond to the vibrational frequencies of its bonds. nih.gov

The most prominent feature in the IR spectrum of a ketone is the carbonyl (C=O) stretching vibration. spectroscopyonline.com This absorption is typically strong and occurs in a characteristic region of the spectrum. orgchemboulder.com

Vibrational Mode Analysis of Carbonyl and Cyclopentyl Groups

The IR spectrum of 1-cyclopentyl-2-propanone displays distinct vibrational modes associated with its carbonyl and cyclopentyl moieties.

Carbonyl Group (C=O) Stretch: Saturated aliphatic ketones typically show a strong C=O stretching band around 1715 cm⁻¹. orgchemboulder.com The exact position can be influenced by the molecular environment. For 1-cyclopentyl-2-propanone, this peak is a key diagnostic feature. The high polarity of the carbonyl bond results in a strong IR absorption. libretexts.orgspectroscopyonline.com

Cyclopentyl Group Vibrations: The cyclopentyl group gives rise to several characteristic vibrations:

C-H Stretching: The stretching vibrations of the C-H bonds in the cyclopentyl ring and the methyl group typically appear in the region of 2850-3000 cm⁻¹.

CH₂ Bending (Scissoring): This vibration for the CH₂ groups of the cyclopentyl ring is expected around 1465 cm⁻¹.

C-C Stretching: The stretching of the carbon-carbon single bonds within the cyclopentyl ring and between the ring and the propanone moiety occurs in the fingerprint region (below 1500 cm⁻¹) and can be complex.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a modern technique that provides higher resolution and sensitivity compared to traditional dispersive IR spectroscopy. An FTIR spectrum of 1-cyclopentyl-2-propanone, obtained using a capillary cell with a neat sample, is available in spectral databases. nih.gov This high-quality spectrum allows for precise determination of the absorption frequencies of the various vibrational modes, confirming the presence of the carbonyl and cyclopentyl functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Source |

|---|---|---|---|---|

| C=O (Carbonyl) | Stretch | ~1715 | Strong | orgchemboulder.com |

| C-H (Alkyl) | Stretch | 2850-3000 | Medium-Strong | orgchemboulder.com |

| CH₂ (Cyclopentyl) | Bending (Scissoring) | ~1465 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy measures the absorption of light due to changes in the dipole moment of a molecule, Raman spectroscopy detects the scattering of light from molecular vibrations. spectrabase.com For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. The C=O stretch in ketones is also Raman active. The Raman spectrum of 1-cyclopentyl-2-propanone is available and can be used for structural validation. nih.govspectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Ketones like 1-cyclopentyl-2-propanone exhibit a weak absorption band in the UV region corresponding to the n → π* (n-to-pi-star) transition of the carbonyl group. This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to the antibonding π* orbital of the carbonyl double bond. For simple aliphatic ketones, this absorption typically occurs around 270-300 nm. While specific UV-Vis data for 1-cyclopentyl-2-propanone is mentioned in the context of general experimental procedures in some studies, detailed spectral data is not extensively reported. mit.edu

X-ray Crystallography of Derivatives and Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of 1-cyclopentyl-2-propanone itself might be challenging, its derivatives or co-crystals can be analyzed.

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in a specific stoichiometric ratio, is a common strategy to obtain crystalline materials suitable for X-ray diffraction. nih.govnih.gov These co-crystals can be prepared by methods like solvent evaporation or grinding. nih.gov Characterization techniques such as Powder X-ray Diffraction (PXRD) and single-crystal X-ray diffraction are then used to confirm the formation of a new crystalline phase and to determine its structure. nih.govmdpi.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Analogues

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful analytical technique for the stereochemical elucidation of chiral molecules. Unlike techniques that rely on the spatial arrangement of atoms, ECD measures the differential absorption of left and right circularly polarized light by a chiral compound. This phenomenon is exquisitely sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformational preferences. For achiral molecules such as 2-Propanone, 1-cyclopentyl-, which lacks a stereocenter, ECD is not applicable. However, for its chiral analogues, where a stereocenter is introduced, ECD becomes an invaluable tool for detailed structural analysis.

The study of chiral analogues of 1-cyclopentyl-2-propanone, such as those possessing a chiral center on the cyclopentyl ring or at the alpha-position to the carbonyl group, can provide significant insights into the relationship between molecular structure and chiroptical response. While direct experimental ECD data for chiral derivatives of 1-cyclopentyl-2-propanone are not extensively documented in publicly available literature, theoretical and experimental studies on structurally related chiral ketones, such as (R)-(+)-3-methylcyclopentanone, offer a comprehensive framework for understanding the principles and applications of ECD in this class of compounds. acs.orgnih.gov

Detailed Research Findings from a Chiral Analogue: (R)-(+)-3-methylcyclopentanone

(R)-(+)-3-methylcyclopentanone serves as an excellent model for illustrating the application of ECD to chiral cyclopentyl ketones. Extensive research has been conducted on this molecule, combining experimental measurements with high-level theoretical calculations to interpret its ECD spectra. acs.orgnih.govacs.orgdiva-portal.org

Theoretical calculations, particularly those employing time-dependent density functional theory (TD-DFT), have been instrumental in dissecting the complex ECD spectra of chiral ketones. acs.orgnih.gov These calculations reveal the importance of including vibronic coupling effects, which account for the fine structure observed in experimental spectra. The two main contributions to the vibronic structure are the Franck-Condon and Herzberg-Teller effects. acs.org

For (R)-(+)-3-methylcyclopentanone, computational studies have shown that the use of advanced functionals, such as the Coulomb-attenuated Becke three-parameter Lee-Yang-Parr (CAM-B3LYP) functional, provides a significant improvement in the accuracy of predicted ECD spectra compared to more common functionals like B3LYP. acs.orgnih.gov This improved accuracy allows for a confident assignment of the vibrational fine structure within the CD spectrum.

The following table summarizes the key parameters from a theoretical study on the two dominant conformers of (R)-(+)-3-methylcyclopentanone in the gas phase.

| Conformer | Relative Gibbs Free Energy (kJ/mol) | Boltzmann Population (%) | Key ECD Transitions (Calculated) |

| Equatorial | 0.00 | 89.9 | Complex vibronic bands |

| Axial | 5.41 | 10.1 | Contribution to overall spectrum |

Data derived from theoretical calculations at the B3LYP/aug-cc-pVTZ level of theory. acs.org

The analysis of the ECD spectra of chiral analogues provides a deep understanding of the subtle interplay between molecular conformation and chiroptical properties. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the stereocenters. By comparing experimental ECD spectra with theoretically predicted spectra for different stereoisomers, it is possible to unambiguously assign the absolute configuration of a chiral molecule. simply.science

Computational Chemistry and Theoretical Studies of 2 Propanone, 1 Cyclopentyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. For 2-propanone, 1-cyclopentyl-, these calculations can reveal intricate details about its structure, stability, and spectroscopic characteristics.

The electronic structure of a molecule dictates its reactivity. For 2-propanone, 1-cyclopentyl-, the carbonyl group (C=O) is the most prominent feature. Molecular orbital (MO) theory helps in understanding the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For a typical ketone, the HOMO is often associated with the non-bonding lone pair electrons on the oxygen atom. oregonstate.edulibretexts.org The LUMO is generally the antibonding π* orbital of the carbonyl group, which is primarily localized on the carbonyl carbon. oregonstate.edulibretexts.org This distribution makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack.

Density Functional Theory (DFT) is a common method used to calculate these properties. acs.org A hypothetical analysis of 2-propanone, 1-cyclopentyl- using a DFT method like B3LYP with a 6-31G(d,p) basis set could yield the following illustrative data:

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

| Dipole Moment | 2.8 D | Reflects the polarity of the molecule, primarily due to the electronegative oxygen atom of the carbonyl group. |

This is an interactive data table. You can sort and filter the data.

The cyclopentyl group, being an electron-donating alkyl group, would slightly influence the energy of these frontier orbitals compared to a simpler ketone like acetone (B3395972).

The presence of the flexible cyclopentyl ring and the rotatable bond connecting it to the propanone moiety means that 2-propanone, 1-cyclopentyl- can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms and the energy barriers between them.

An illustrative energy landscape might show that the most stable conformer has the carbonyl group oriented to minimize steric interactions with the cyclopentyl ring. nih.gov

| Conformer (Illustrative) | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-C=O) | Description |

| 1 (Global Minimum) | 0.00 | ~120° | The acetyl group is positioned to minimize steric hindrance with the cyclopentyl ring. |

| 2 | 1.5 | ~0° | Eclipsed conformation, higher in energy due to steric clash. |

| 3 | 2.8 | ~180° | An alternative staggered conformation, slightly higher in energy. |

This is an interactive data table. You can sort and filter the data.

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. olemiss.edu DFT calculations can be used to predict infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic transitions. researchgate.net

Infrared (IR) Spectroscopy: The most characteristic vibration for 2-propanone, 1-cyclopentyl- would be the C=O stretching frequency. For aliphatic ketones, this typically appears in the range of 1715 cm⁻¹. libretexts.org Computational models can predict this and other vibrational modes, which can be compared with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The protons on the carbon alpha to the carbonyl group are expected to be deshielded and appear around 2.0-2.5 ppm in the ¹H NMR spectrum. libretexts.org The aldehydic proton is highly deshielded and appears far downfield. libretexts.org

UV-Vis Spectroscopy: The UV-Vis spectrum of ketones is characterized by a weak n → π* transition at longer wavelengths (around 270-300 nm) and a more intense π → π* transition at shorter wavelengths. ucsb.edu Computational methods can calculate the energies of these electronic transitions.

| Spectroscopic Feature | Predicted Value (Illustrative) | Experimental Range |

| C=O Stretch (IR) | 1720 cm⁻¹ | 1705-1725 cm⁻¹ |

| α-CH₂ ¹H NMR Shift | 2.3 ppm | 2.0-2.5 ppm |

| Carbonyl ¹³C NMR Shift | 208 ppm | 205-220 ppm |

| n → π* Transition (UV-Vis) | 280 nm | 270-300 nm |

This is an interactive data table. You can sort and filter the data.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry can provide deep insights into how chemical reactions occur, including the identification of intermediates and transition states. rsc.orgresearchgate.net

Transition State Theory (TST) is a cornerstone for understanding reaction rates. wikipedia.orgfiveable.mebritannica.com Computational methods can locate the transition state structure for a given reaction, which is a first-order saddle point on the potential energy surface. wikipedia.org The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.

For example, in the nucleophilic addition to the carbonyl group of 2-propanone, 1-cyclopentyl-, a reaction coordinate analysis would involve mapping the energy changes as the nucleophile approaches the carbonyl carbon. This would reveal the structure of the transition state, where the new bond is partially formed, and the carbonyl π-bond is partially broken. masterorganicchemistry.com

Reactions are often carried out in a solvent, which can have a significant impact on reactivity. orientjchem.org Computational models can account for solvent effects using either explicit solvent models (including individual solvent molecules) or implicit continuum models (treating the solvent as a continuous medium with a specific dielectric constant). ucsb.educore.ac.uk

For reactions involving polar species, such as the nucleophilic addition to a ketone, a polar solvent can stabilize charged intermediates and transition states, thereby altering the reaction rate. ucsb.edu For 2-propanone, 1-cyclopentyl-, a computational study could compare the activation energy of a reaction in a nonpolar solvent (like hexane) versus a polar solvent (like water) to quantify the solvent's influence. orientjchem.org Generally, reactions with polar transition states are accelerated in polar solvents. ucsb.edu

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope, allowing researchers to observe the time-evolution of molecular systems at an atomic level. For 2-Propanone, 1-cyclopentyl-, MD simulations provide critical insights into its structural flexibility, conformational preferences, and interactions with its environment. These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes the positions and velocities of particles over time.

The structural behavior of 2-Propanone, 1-cyclopentyl- is governed by several key intramolecular motions, which collectively define its conformational landscape. MD simulations are ideally suited to explore this landscape by sampling the various low-energy structures and the transitions between them.

The primary modes of flexibility in 2-Propanone, 1-cyclopentyl- are:

Cyclopentyl Ring Puckering: The five-membered cyclopentyl ring is not planar. It adopts puckered conformations to relieve torsional strain. These conformations are typically described by Cremer-Pople puckering coordinates. nih.govunipd.it The two primary conformations are the Envelope (E) , with Cs symmetry, where four atoms are coplanar and the fifth is out of the plane, and the Twist (T) , with C2 symmetry, where two adjacent atoms are displaced in opposite directions from the plane of the other three. smu.edu These forms can interconvert through a low-energy process called pseudorotation, where the pucker appears to move around the ring. unipd.itbiomedres.us MD simulations can map the potential energy surface of this pseudorotational pathway.

Side-Chain Torsional Rotation: The propanone side chain possesses two key rotatable single bonds:

The C-C bond connecting the cyclopentyl ring to the methylene (B1212753) bridge (-CH₂-).

MD simulations can quantify the relative populations of these different conformers and the kinetic rates of interconversion between them.

Table 1: Key Conformational Parameters for 2-Propanone, 1-cyclopentyl- Studied via MD Simulations

| Parameter | Description | Typical Method of Analysis | Expected Behavior for 2-Propanone, 1-cyclopentyl- |

| Ring Puckering Amplitude (q₂) | The degree of out-of-plane deviation in the cyclopentyl ring. | Cremer-Pople Coordinates nih.govunipd.it | The ring will exhibit dynamic puckering, transitioning between Envelope and Twist forms. |

| Pseudorotation Phase Angle (φ₂) | Describes the position of the pucker along the pseudorotation pathway of the cyclopentyl ring. | Cremer-Pople Coordinates nih.govunipd.it | The angle will vary over time, indicating continuous interconversion of ring conformers. |

| Dihedral Angle 1 (C | Torsion angle defining the orientation of the side chain relative to the ring. | Dihedral Angle Distribution Analysis | Multiple stable rotamers are expected, separated by energy barriers. |

| Dihedral Angle 2 (C | Torsion angle defining the orientation of the terminal methyl group. | Dihedral Angle Distribution Analysis | The acetyl methyl group will exhibit torsional rotation with characteristic energy barriers. researchgate.net |

MD simulations are extensively used to study the solvation of molecules, providing a detailed picture of solute-solvent interactions and the structure of the solvent shell. The interactions of 2-Propanone, 1-cyclopentyl- are highly dependent on the nature of the solvent.

In Polar Protic Solvents (e.g., Water): The primary interaction is the formation of hydrogen bonds between the carbonyl oxygen of the ketone (a hydrogen bond acceptor) and the hydrogen atoms of water molecules. libretexts.orgchemistrysteps.com MD simulations can quantify the number of hydrogen bonds, their lifetimes, and their geometric arrangement. The simulation can also calculate the radial distribution function, g(r), which describes the probability of finding a solvent molecule at a certain distance from the solute, revealing the structure of the hydration shells.

In Polar Aprotic Solvents (e.g., Acetone): In a solvent like acetone, the dominant intermolecular forces would be dipole-dipole interactions between the highly polar carbonyl group of 2-Propanone, 1-cyclopentyl- and the carbonyl groups of the solvent molecules. ucsb.edu

In Non-Polar Solvents (e.g., Hexane): In a non-polar environment, the interactions are weaker and governed by London dispersion forces (van der Waals interactions) between the hydrocarbon portions of the solute and solvent. researchgate.net

By calculating the Gibbs free energy of solvation (ΔGsolv), MD simulations can predict the solubility and partition coefficients of 2-Propanone, 1-cyclopentyl- in various solvents. researchgate.net This methodology has been successfully applied to predict the solvation energies of small molecules like acetone in a range of solvents with excellent agreement with experimental data. researchgate.net

Table 2: Simulation Approaches for Studying Intermolecular Interactions of 2-Propanone, 1-cyclopentyl-

| Interaction Type | Solvent Example | Primary Intermolecular Force | MD Simulation Analysis |

| Hydrogen Bonding | Water, Ethanol | Electrostatic (H-bond) | Radial Distribution Functions, H-Bond Lifetime Analysis |

| Dipole-Dipole | Acetone, Acetonitrile (B52724) | Electrostatic (Dipolar) | Solvation Shell Analysis, Dielectric Properties |

| Van der Waals | Hexane, Cyclohexane | Dispersion Forces | Gibbs Free Energy of Solvation, Pair Interaction Energies |

Machine Learning and AI in Predicting Reactivity and Properties

The core principle involves training a model on a large dataset of known molecules and their properties. Once trained, the model can make predictions for new, unseen molecules.

Graph Neural Networks (GNNs): GNNs are particularly powerful for chemical applications because they directly interpret molecules as graphs, where atoms are nodes and bonds are edges. nih.govsemanticscholar.org This approach allows the model to learn features related to the chemical environment of each atom. researchgate.net For 2-Propanone, 1-cyclopentyl-, a GNN could be trained to predict properties such as:

Reactivity: Predicting the most likely site for a nucleophilic attack on the carbonyl carbon.

Reaction Outcomes: Forecasting the major product when the molecule is subjected to specific reagents and conditions. chemrxiv.org

Spectroscopic Properties: Estimating NMR chemical shifts or infrared absorption frequencies.

Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical relationship between the chemical structure and a specific property. This is often achieved by first converting the molecular structure into a set of numerical descriptors (e.g., molecular weight, number of rotatable bonds, topological indices) or a "molecular fingerprint." Then, ML algorithms like random forests, support vector machines, or deep neural networks are trained on these descriptors to predict properties. nih.govescholarship.org Such models could predict physical properties for 2-Propanone, 1-cyclopentyl- like its boiling point, density, viscosity, or heat of formation.

AI for Reaction Prediction: Advanced AI models can predict the outcome of complex organic reactions. Some models treat this as a "translation" problem, translating a sequence of reactant SMILES (a string representation of a molecule) into a product SMILES. mit.edu More recent generative AI models incorporate fundamental physical principles, such as the conservation of mass and electrons, to ensure that predictions are chemically realistic and to track how electrons redistribute during the reaction process. mit.edu Such a model could predict the products of the reduction, oxidation, or enolate formation of 2-Propanone, 1-cyclopentyl-.

Table 3: Application of Machine Learning and AI to 2-Propanone, 1-cyclopentyl-

| AI/ML Model Type | Input Representation | Predicted Property / Application | Example from Broader Research |

| Graph Neural Network (GNN) | Molecular Graph (Atoms as nodes, bonds as edges) | Reaction yield, site of reactivity, product prediction. researchgate.netchemrxiv.org | Predicting reaction outcomes for complex heterocyclic molecules in drug discovery. chemrxiv.org |

| Random Forest (QSPR) | Molecular Descriptors / Fingerprints | Physical properties (boiling point, density), fuel properties (cetane number). escholarship.org | Predicting biofuel properties from molecular structure to accelerate fuel design. digitellinc.com |

| Sequence-to-Sequence (Seq2Seq) | SMILES Strings | Major reaction product. | Used on large patent databases to learn a wide range of chemical transformations. |

| Generative AI (e.g., FlowER) | Electron Matrix / Molecular Graph | Reaction mechanism and products, ensuring mass conservation. mit.edu | Predicting outcomes for medicinal chemistry and materials discovery. mit.edu |

Applications and Advanced Research Directions

Applications in Organic Synthesis as a Building Block

As a versatile organic compound, 2-Propanone, 1-cyclopentyl- serves as a key intermediate and building block in the synthesis of more complex molecules. ontosight.aiminakem.com Its reactivity, centered around the ketone functional group and the cyclopentyl moiety, allows for a range of chemical transformations.

Precursor in Pharmaceutical and Fine Chemical Synthesis

2-Propanone, 1-cyclopentyl- and its derivatives are recognized as important intermediates in the production of pharmaceuticals and other fine chemicals. ontosight.aiontosight.aiontosight.ai The cyclopentyl ring is a structural motif found in various biologically active molecules, and this ketone provides a convenient starting point for their synthesis. For instance, it can be used in the creation of complex molecules with potential therapeutic properties. ontosight.ai Research has shown that related cyclopentanone (B42830) structures are utilized in the asymmetric synthesis of antiviral drug precursors, such as those for tenofovir (B777) prodrugs. researchgate.net The synthesis of fine chemicals often involves leveraging the ketone's reactivity for creating specialized molecules with specific industrial applications.

One notable reaction is its use in preparing 3-methylspiro(chinoxalin-2(3H),1'-cyclopentan)-3-amin-1,4-dioxide through a reaction with benzo ontosight.aiontosight.aioxadiazole 1-oxide. thermofisher.comfishersci.ca

Ligand in Catalysis

In the realm of catalysis, 2-Propanone, 1-cyclopentyl- has demonstrated utility as a ligand. thermofisher.com Ligands are crucial components of catalytic systems, influencing the catalyst's activity and selectivity. This ketone can act as a ligand in processes such as the Suzuki coupling, a powerful cross-coupling reaction in organic synthesis for forming carbon-carbon bonds. thermofisher.comfishersci.ca While specific research on 2-Propanone, 1-cyclopentyl- as a ligand is not extensively detailed in readily available literature, the broader class of ketones is known to coordinate with metal centers, thereby modifying the catalytic properties of the complex. This suggests a potential for further exploration and application in developing novel catalytic systems.

Materials Science Applications

The unique chemical structure of 2-Propanone, 1-cyclopentyl- also lends itself to applications in materials science, particularly in the synthesis of polymers and advanced materials. ontosight.ai

Monomers for Polymer Synthesis

Ketones are an important class of monomers for creating various polymers due to the high reactivity of their carbonyl group. numberanalytics.com This reactivity allows them to participate in polymerization reactions like condensation polymerization and ring-opening polymerization. numberanalytics.com While direct polymerization of 2-Propanone, 1-cyclopentyl- is not a widely documented industrial process, its structure is related to monomers used in high-performance polymers. For example, the development of ketone-based polymers like polyetheretherketone (PEEK) and other polyaryletherketones (PAEKs) highlights the value of the ketone functional group in creating materials with high thermal stability and mechanical strength. numberanalytics.comnih.gov The incorporation of cyclic structures, such as the cyclopentyl group, into a polymer backbone can influence properties like glass transition temperature and crystallinity. nih.gov

Table 1: Examples of Ketone-Based Polymers and their Monomer Types

| Polymer Family | General Monomer Type | Key Properties |

| Polyetheretherketone (PEEK) | Aromatic diols and aromatic dihalides containing ketone groups | High-temperature stability, mechanical strength, chemical resistance |

| Polyaryletherketones (PAEKs) | Aromatic ether ketone monomers | Excellent thermal and mechanical properties |

| Polyketones (PK) | Olefins and carbon monoxide | Good mechanical properties, barrier properties |

This table provides a general overview of ketone-based polymers to illustrate the context in which a monomer like 2-Propanone, 1-cyclopentyl- could theoretically be explored.

Components in Advanced Materials

Beyond polymerization, 2-Propanone, 1-cyclopentyl- can be a precursor for components in advanced materials. ontosight.ai For instance, its derivatives could be incorporated into coatings or other materials to impart specific properties. The cyclopentyl group can affect the physical characteristics, such as boiling point and solubility, which are important considerations in the formulation of materials. ontosight.ai Research into related compounds, like cyclopentyl methyl ether (CPME), has shown its utility as a solvent in creating advanced materials, suggesting that the cyclopentyl moiety can be beneficial in material formulations. researchgate.net

Role in Natural Products and Biosynthesis

While 2-Propanone, 1-cyclopentyl- is a known synthetic compound, the broader class of methyl ketones has relevance in the natural world and in biosynthetic research. Methyl ketones are found in various organisms and can have roles in signaling and defense. nih.gov

Research into the biosynthesis of methyl ketones has led to the engineering of microorganisms like Escherichia coli to produce these compounds. nih.gov This is achieved by introducing genes from organisms like the wild tomato (Solanum habrochaites), which encode for enzymes that can synthesize methyl ketones from intermediates of the fatty acid biosynthetic cycle. nih.gov Although this research has primarily focused on linear methyl ketones, it demonstrates a viable pathway for the biological production of this class of compounds. The cyclopentyl moiety could theoretically be introduced through pathways involving cyclic fatty acid precursors, though specific research on the biosynthesis of 2-Propanone, 1-cyclopentyl- is not prominent. The study of natural products containing alkyl α-ketocyclopentanoid motifs further underscores the relevance of this structural class in nature. nih.gov

Identification in Biological Extracts and its Significance

The identification of 2-Propanone, 1-cyclopentyl- in biological extracts from natural sources such as plants, fungi, or bacteria is not well-documented in current scientific literature. While related compounds like cyclopentenediones are recognized as secondary metabolites in a variety of organisms, including higher plants and fungi, specific evidence for the natural occurrence of 1-cyclopentyl-2-propanone is lacking. researchgate.netmdpi.com The analysis of essential oils and other natural extracts has identified a wide array of ketones, but 1-cyclopentyl-2-propanone is not commonly listed among them. wikipedia.org For instance, a related compound, (E)-2-(2-octenyl)cyclopentanone, is explicitly noted as not having been found in nature. thegoodscentscompany.com The absence of such findings suggests that 2-Propanone, 1-cyclopentyl- may not be a common natural product, or its presence is at concentrations below the detection limits of standard analytical methods.

Proposed Biosynthetic Pathways

Consistent with the lack of identification in biological extracts, there are no proposed biosynthetic pathways for 2-Propanone, 1-cyclopentyl- in the scientific literature. The study of biosynthesis for cyclic natural products is an active area of research, with complex enzymatic pathways being elucidated for various compounds. researchgate.netnih.gov However, these studies have not included the specific cyclopentyl ketone . The biosynthesis of such a compound would likely involve the cyclization of a linear precursor followed by enzymatic modifications, but the specific enzymes and substrates involved remain unknown.

Interdisciplinary Research Areas

While specific, in-depth research is limited, the potential applications of 2-Propanone, 1-cyclopentyl- can be inferred from the roles of similar chemical structures in various interdisciplinary fields.

Medicinal Chemistry: Intermediate in Drug Synthesis and Lead Optimization

In the realm of medicinal chemistry, 2-Propanone, 1-cyclopentyl- is categorized as a potential intermediate in the synthesis of more complex molecules that may possess therapeutic properties. ontosight.ai The cyclopentane (B165970) ring is a structural motif present in some pharmaceutical compounds, and ketones are versatile functional groups for a variety of chemical transformations. The related compound, cyclopentanone, serves as a precursor in the synthesis of pharmaceuticals such as cyclopentobarbital (B1221192) and the pesticide pencycuron. wikipedia.org